N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound features a triazoloquinoxaline core, which is a fused heterocyclic system, and a bromophenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Introduction of the Triazole Ring: The dichloroquinoxaline is reacted with 4-chloro-1-methyl-1,2,4-triazole in the presence of a base to form the triazoloquinoxaline core.
Substitution with Bromophenyl Group: The final step involves the nucleophilic substitution of the triazoloquinoxaline with 3-bromoaniline to introduce the bromophenyl group.
Chemical Reactions Analysis
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions:
Scientific Research Applications
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can be compared with other triazoloquinoxaline derivatives:
[1,2,4]Triazolo[4,3-a]quinoxaline: This parent compound shares the triazoloquinoxaline core but lacks the bromophenyl group, resulting in different biological activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a similar triazole ring but a different fused heterocyclic system, leading to variations in their pharmacological properties.
[1,2,4]Triazolo[4,3-a]pyrazine: This derivative has a pyrazine ring instead of a quinoxaline ring, which affects its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKEHXIJQETHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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